(E)-benzyl prop-1-en-1-ylcarbamate
Description
Overview of Enecarbamate Chemistry in Modern Synthetic Strategies
Enecarbamates are considered valuable reagents in contemporary organic synthesis. A key characteristic is their stability compared to enamines that have a hydrogen atom on the nitrogen, which tend to tautomerize to the imine form. Enecarbamates, in contrast, are often stable enough to be purified by silica (B1680970) gel chromatography and can be stored for extended periods without decomposition. nih.gov
Their utility stems from their dual reactivity. They can act as nucleophiles, reacting with various electrophiles in the presence of a Lewis acid catalyst. nih.gov This nucleophilic character is particularly noted in those enecarbamates possessing a hydrogen atom on the nitrogen. nih.gov They have been successfully employed in reactions with electrophiles like glyoxylate, N-acylimino esters, and azodicarboxylates. nih.gov
Furthermore, enecarbamates can function as imine surrogates. Under certain conditions, such as in the presence of a metal salt that can act as a Brønsted acid, they can isomerize to reactive iminium species. These species can then undergo nucleophilic addition. acs.org To avoid dimerization of the enecarbamate under acidic conditions, it is often necessary to add the enecarbamate slowly to the reaction mixture. acs.org
The products derived from the nucleophilic addition to enecarbamates are N-protected imines, which are versatile intermediates that can be readily converted to other important functional groups. For instance, hydrolysis yields ketones, while reduction or nucleophilic alkylation leads to N-protected amines. nih.gov
Enecarbamates also participate in cycloaddition reactions. For example, they can act as dienophiles in Diels-Alder reactions, leading to the synthesis of substituted 4-aminotetrahydroquinolines with high diastereoselectivity and enantioselectivity. acs.org
The following table summarizes some key reactions involving enecarbamates:
| Reaction Type | Electrophile/Reagent | Catalyst | Product Type | Ref |
| Nucleophilic Addition | Aldehydes | Lewis Acid | anti- or syn-adducts | nih.gov |
| Nucleophilic Addition | 1,3-Dicarbonyl Compounds | Cu(OTf)₂ or Sc(OTf)₃ | β-amino ketones/esters | acs.org |
| Diels-Alder Reaction | Arynes | - | 1-Naphthols | acs.org |
Historical Development of Vinyl Carbamate (B1207046) Utility in Organic Transformations
The use of vinyl carbamates, a class to which (E)-benzyl prop-1-en-1-ylcarbamate belongs, has evolved significantly over the years. Initially, their application in organic synthesis was somewhat limited. However, with the advancement of synthetic methodologies, their versatility has been increasingly recognized.
Historically, the synthesis of carbamates, in general, involved methods like the Curtius rearrangement of acyl azides. nih.gov While effective, these methods sometimes required harsh conditions. The development of milder and more efficient methods for preparing enecarbamates has been crucial for their broader application. acs.org
A significant breakthrough in the utility of vinyl carbamates came with the advent of palladium-catalyzed cross-coupling reactions. These reactions have become a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. fishersci.comnih.gov Vinyl carbamates have been shown to be effective coupling partners in these transformations. For instance, a (Z)-vinyl (diisopropyl)carbamate group has been demonstrated to be an efficient precursor to a (Z)-vinyl triflate, which can then participate in palladium-catalyzed coupling reactions with various organotin reagents without loss of the double bond geometry. researchgate.net
More recently, the development of asymmetric organocatalysis has further expanded the utility of vinyl carbamates. These catalysts can activate enecarbamates towards enantioselective transformations, leading to the synthesis of chiral molecules of significant interest in medicinal chemistry. organic-chemistry.orgnih.gov For example, highly enantioselective Mannich reactions have been developed using in situ generated carbamate-protected imines. organic-chemistry.org
The ability of the carbamate group to act as a protecting group for amines has also been a long-standing and crucial application in peptide synthesis and medicinal chemistry. nih.govacs.org The stability and predictable reactivity of vinyl carbamates make them particularly suitable for multi-step syntheses of complex, biologically active molecules. researchgate.net
The following table provides a timeline of key developments in the use of vinyl carbamates:
| Era | Key Development | Significance | Ref |
| Mid-20th Century | General Carbamate Synthesis | Established foundational methods like the Curtius rearrangement. | nih.gov |
| Late 20th Century | Palladium-Catalyzed Cross-Coupling | Enabled the use of vinyl carbamates as versatile coupling partners. | fishersci.comnih.gov |
| Early 21st Century | Asymmetric Organocatalysis | Allowed for highly enantioselective transformations involving vinyl carbamates. | organic-chemistry.orgnih.gov |
| Present | Diverse Applications | Widespread use in the synthesis of heterocycles, natural products, and materials. | nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-prop-1-enylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h2-8H,9H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMNEPDAKLAFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30780585 | |
| Record name | Benzyl prop-1-en-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30780585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260967-14-4 | |
| Record name | Benzyl prop-1-en-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30780585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of E Benzyl Prop 1 En 1 Ylcarbamate
Cycloaddition Reactions Involving (E)-Benzyl Prop-1-en-1-ylcarbamate
The electron-donating nature of the nitrogen atom in this compound makes it an excellent reaction partner in cycloadditions, where it can act as a two-carbon component. These reactions are powerful tools for constructing complex nitrogen-containing heterocyclic and carbocyclic frameworks with high levels of stereocontrol.
The Povarov reaction, a formal aza-[4+2] cycloaddition, is a prominent transformation for synthesizing tetrahydroquinolines. In this reaction, an enecarbamate like this compound serves as the dienophile, reacting with an in-situ generated N-aryl imine (the azadiene). The use of chiral catalysts enables highly enantioselective variants, affording tetrahydroquinolines with up to three contiguous stereocenters. organicreactions.org Mechanistic studies indicate that the reaction involving enecarbamates proceeds through a stepwise mechanism rather than a concerted one. researchgate.net The presence of a hydrogen atom on the enecarbamate nitrogen is considered essential for the success of this transformation. researchgate.net
Chiral Brønsted acids are highly effective catalysts for asymmetric Povarov reactions. Two main strategies have emerged. The first involves the use of a chiral phosphoric acid (CPA) catalyst. researchgate.netresearchgate.net These catalysts activate the imine electrophile and control the facial selectivity of the enecarbamate's nucleophilic attack. researchgate.net
A second successful strategy employs a co-catalyst system, combining an achiral strong Brønsted acid, such as o-nitrobenzenesulfonic acid (NBSA), with a chiral hydrogen-bond donor like a sulfinamide urea (B33335). organicreactions.org In this system, the Brønsted acid protonates the imine, and the chiral urea co-catalyst associates with the resulting ion pair through its anion-binding properties. organicreactions.org This non-covalent interaction effectively controls the stereochemical environment around the protonated substrate, guiding the enecarbamate's approach to achieve high enantioselectivity. organicreactions.org
The chiral Brønsted acid-catalyzed Povarov reaction is applicable to a broad range of substrates. A variety of N-aryl imines, derived from anilines bearing both electron-donating (e.g., OMe) and electron-withdrawing (e.g., Cl, CF₃, NO₂) groups, react effectively. organicreactions.orgresearchgate.net A significant advancement has been the successful inclusion of aliphatic aldehydes, which were previously challenging substrates in enantioselective Povarov reactions. researchgate.net
When β-substituted acyclic enecarbamates, such as this compound, are used, the reaction can produce 2,3,4-trisubstituted 1,2,3,4-tetrahydroquinolines with three contiguous stereogenic centers. researchgate.net These reactions typically proceed with excellent diastereoselectivity, favoring the formation of cis-4-amino-2-aryl(alkyl)-1,2,3,4-tetrahydroquinolines or endo products, and with high enantioselectivity. organicreactions.orgresearchgate.netresearchgate.net
| Enecarbamate | Aldehyde | Aniline | Catalyst System | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|---|
| Benzyl (B1604629) N-vinylcarbamate | Various Aromatic/Aliphatic | Various | Chiral Phosphoric Acid | cis-2,4-Disubstituted Tetrahydroquinolines | >95% | up to >99% | researchgate.netresearchgate.net |
| β-Substituted Acyclic Enecarbamate | Various | Various | Chiral Phosphoric Acid | 2,3,4-Trisubstituted Tetrahydroquinolines | - | 87 to >99% | researchgate.net |
| This compound | Glyoxylate-derived imine | - | Chiral Urea / NBSA | endo-Tetrahydroquinoline | >20:1 | 95-97% | organicreactions.org |
Beyond the formal aza-[4+2] Povarov reaction, enecarbamates participate in a variety of other intermolecular cycloadditions. The Diels-Alder reaction, a cornerstone [4+2] cycloaddition, is a powerful method for forming six-membered rings with high regio- and stereoselectivity. researchgate.net While thermal [4+2] cycloadditions often require harsh conditions, catalytic methods, including visible-light energy-transfer catalysis, have been developed to facilitate these transformations under milder conditions. wikipedia.org
Enecarbamates also engage in formal [3+2] cycloadditions. A notable example is the chiral phosphoric acid-catalyzed reaction of 2-naphthol-derived enecarbamates with azonaphthalenes. masterorganicchemistry.commasterorganicchemistry.com This process involves an asymmetric formal [3+2] cycloaddition followed by the elimination of the carbamate (B1207046) group, leading to axially chiral heterobiaryls. masterorganicchemistry.commasterorganicchemistry.com Another pathway involves the reaction of enecarbamates with rhodium-enolcarbenes, generated from enoldiazo compounds, which proceeds via a stepwise mechanism to yield [3+2] cycloadducts. mdpi.com
The intramolecular version of the Diels-Alder reaction, where the diene and dienophile are tethered within the same molecule, is a highly efficient strategy for constructing complex polycyclic systems. organicreactions.orgwikipedia.org This approach offers several advantages, including increased reaction rates due to less negative activation entropies and the potential for high stereoselectivity. organicreactions.org By tethering the reacting partners, side reactions like polymerization can be avoided. organicreactions.org
For a substrate like this compound, an intramolecular cycloaddition strategy would require tethering a diene moiety to the molecule. This could be achieved by modifying the benzyl group or the alcohol portion of the carbamate. The length and nature of the connecting chain are critical, as they determine the size of the newly formed ring and the stereochemical outcome, typically favoring fused over bridged ring systems. organicreactions.orgwikipedia.org For instance, a gold/Lewis acid dual catalytic system has been used to promote the synchronized formation of a cyclic enamine and an ortho-quinone methide, which then undergo a formal intramolecular [4+2] cycloaddition. researchgate.net Similarly, highly enantioselective intramolecular 1,3-dipolar cycloadditions have been developed to create complex heterocyclic scaffolds. rsc.org
[2+1] cycloaddition reactions, most notably cyclopropanation, offer a direct route to cyclopropane (B1198618) rings, which are valuable motifs in pharmaceuticals and insecticides. wikipedia.org The reaction of an alkene, such as an enecarbamate, with a carbene or carbenoid generates the three-membered ring. wikipedia.org These reactions are typically stereospecific, meaning the stereochemistry of the starting alkene is preserved in the product. masterorganicchemistry.comwikipedia.org
Common methods for cyclopropanation include the Simmons-Smith reaction (using a zinc-copper couple and diiodomethane) and reactions involving diazo compounds, often with metal catalysis. wikipedia.org Recently, visible light-induced methods have emerged as a sustainable alternative, allowing the generation of reactive carbene intermediates without the need for photocatalysts. chemrxiv.org For example, visible light irradiation of substrates containing tethered olefins can generate singlet nucleophilic carbenes that undergo rapid [2+1] cycloaddition. chemrxiv.org Applying such methods to this compound would yield N-Cbz-aminocyclopropane derivatives, diversifying the available building blocks for further synthetic elaboration.
Asymmetric Povarov Reactions and Their Stereochemical Outcomes
Selective Functionalization Reactions of Enecarbamates
The distinct reactivity at the α- and β-positions of the enecarbamate scaffold enables targeted modifications. Difunctionalization typically proceeds through the nucleophilic addition of the enecarbamate to an electrophile, which forms an iminium intermediate that can then react with a nucleophile. acs.orgnih.gov However, the instability of this intermediate presents challenges, leading researchers to develop more controlled strategies. acs.org
α-Functionalization Strategies
The α-position of enecarbamates can be targeted by electrophiles, particularly in catalyzed asymmetric reactions. A notable strategy is the highly enantioselective electrophilic α-bromination of this compound. bohrium.com This reaction provides an atom-economical pathway to synthesize enantioenriched vicinal haloamines, which are important synthetic intermediates. bohrium.com
The reaction is effectively catalyzed by metal-free chiral phosphoric acids or their corresponding calcium phosphate (B84403) salts. bohrium.com Specifically, when this compound is treated with N-bromosuccinimide (NBS), the choice of catalyst dictates the stereochemical outcome. The use of a chiral phosphoric acid like (R)-TRIP leads to the product with high diastereo- and enantioselectivity. bohrium.com Interestingly, switching the catalyst to the calcium salt of the same phosphoric acid reverses the enantioselectivity, providing access to the opposite enantiomer with similar high efficiency. bohrium.com This method is effective for a range of enecarbamates with various substituents, showing high chemo- and regioselectivity without brominating other unsaturated parts of the molecule. bohrium.com
| Catalyst | Reagent | Outcome | Selectivity |
| (R)-TRIP Phosphoric Acid | N-bromosuccinimide | α-brominated vicinal haloamine | High diastereo- and enantioselectivity |
| Calcium (R)-TRIP Phosphate | N-bromosuccinimide | Enantiomeric α-brominated product | Reversed and high enantioselectivity |
This table summarizes the catalyst-dependent stereochemical outcomes in the α-bromination of this compound. bohrium.com
β-Functionalization Methods, Including Photocatalytic Transformations for Spirocyclic Systems
The inherent nucleophilicity of the β-carbon is widely exploited for functionalization. acs.orgnih.gov Photocatalytic methods have emerged as powerful tools for β-functionalization, particularly for creating complex structures like spirocyclic systems. nih.gov These reactions often proceed through radical processes initiated by visible light. acs.orgnih.gov
A significant application is the photoredox-mediated hydroamination of enecarbamates. nih.govuni-marburg.de This method allows for the direct synthesis of 3-amino-substituted saturated nitrogen heterocycles, which are prevalent motifs in pharmaceutical agents like tofacitinib (B832) and ibrutinib. nih.gov The reaction couples enecarbamates with a diverse range of amines, including primary alkyl amines, ammonia, and N-H heterocycles, under a single set of conditions. nih.govresearchgate.net The proposed mechanism involves the formation of a reactive radical cation from the enecarbamate, which is then trapped by the amine nucleophile. nih.gov This approach offers a unified and regioselective route to valuable β-diamine building blocks. nih.govresearchgate.net
Furthermore, photocatalysis has enabled β-alkylation and β-trifluoromethylation of enecarbamates through atom transfer radical additions (ATRA). acs.orgnih.gov These transformations expand the toolkit for creating complex α,β-substituted amines, which are valuable in the agrochemical and pharmaceutical industries. nih.gov
Radical-Mediated Transformations and Energy Transfer Processes
Radical-mediated reactions, often powered by photoredox catalysis, have opened new avenues for functionalizing alkenes and their derivatives, including enecarbamates. nih.govnih.gov These processes allow for transformations that are not feasible through traditional ionic pathways. acs.orgnih.gov
Photoredox-Catalyzed Decarboxylative Vinylsulfonylation with Related Alkenes
Photoredox catalysis enables the use of stable and readily available carboxylic acids as sources of acyl radicals through radical decarboxylation. nih.gov This strategy has been applied to the 1,4-addition of α-oxocarboxylic acids to various Michael acceptors. nih.gov
In a related transformation, photoredox-catalyzed alkylsulfonylation of alkenes and alkynes has been developed to construct α-sulfones with Markovnikov selectivity. nih.gov The reaction proceeds via the addition of an alkyl radical to the alkene or alkyne. nih.gov While not specifically demonstrated on this compound, this methodology highlights the potential for radical-mediated vinylsulfonylation reactions on electron-rich alkenes. The process involves generating a radical species that adds across the double bond, followed by a reaction with a sulfinate source, showcasing a powerful method for C-S bond formation. nih.gov
| Reaction Type | Reactants | Catalyst System | Product Type |
| Decarboxylative Addition | α-Oxocarboxylic acids, Michael acceptors | Iridium photoredox catalyst | 1,4-dicarbonyl compounds |
| Alkylsulfonylation | Alkenes/Alkynes, Phthalimide esters, Sulfinates | Photoredox catalyst | α-Sulfones |
This table outlines related photoredox-catalyzed radical transformations applicable to unsaturated systems. nih.govnih.gov
Unsymmetrical Diamination Reactions of Enecarbamate Analogues
Vicinal diamines, especially those with two different amino groups (unsymmetrical), are crucial structural motifs in many biologically active molecules. chemrxiv.org Catalytic methods for the unsymmetrical diamination of alkenes provide direct access to these valuable compounds. chemrxiv.orgresearchgate.net
A novel approach utilizes a metal-free, photosensitized process involving unprecedented bifunctional nitrogen-radical precursors. chemrxiv.org This reaction proceeds via an energy transfer (EnT) mechanism, where a photosensitizer activates the precursor to generate two distinct N-centered radicals. These radicals then add across the double bond of an alkene or a related substrate in a controlled, stepwise manner. chemrxiv.org This method achieves excellent regio- and diastereoselectivity and can be applied to a wide range of alkenes. chemrxiv.org The resulting vicinal diamines bear two orthogonally protected amino groups, facilitating selective downstream transformations. chemrxiv.org
Rearrangement Reactions and Their Synthetic Utility
Rearrangement reactions offer powerful tools for transforming the carbon skeleton of molecules. For substrates structurally related to this compound, sigmatropic rearrangements are of particular importance.
One relevant example is the Wittig rearrangement. A study on 1-[(1E)-3-(benzyloxy)prop-1-en-1-yl]adamantane, an allyl benzyl ether with a structure analogous to the title compound, showed that it undergoes both nih.govresearchgate.net- and nih.govresearchgate.net-sigmatropic rearrangements upon treatment with butyllithium. researchgate.net Such rearrangements are synthetically useful for creating complex stereocenters and modifying molecular frameworks. researchgate.net
Additionally, the Eschenmoser-Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, has been employed to synthesize related carbamate structures. For instance, (1R,2S)-benzyl N-[3-(diisopropylaminocarbonyl)-2-phenylprop-3-enyl]carbamate was synthesized using a modified version of this reaction, demonstrating its utility in constructing functionalized carbamates from allylic alcohols. nih.gov
Modified Eschenmoser–Claisen Rearrangements in Carbamate Systems
The Eschenmoser-Claisen rearrangement is a well-established wikipedia.orgwikipedia.org-sigmatropic rearrangement that converts allylic alcohols into γ,δ-unsaturated amides. name-reaction.comnumberanalytics.com The reaction typically proceeds by heating an allylic alcohol with an amide acetal (B89532), such as N,N-dimethylacetamide dimethyl acetal, to generate a ketene (B1206846) aminal intermediate, which then undergoes the rearrangement. nrochemistry.comjk-sci.com This transformation is known for its high stereoselectivity, often proceeding through a chair-like transition state to afford the (E)-alkene as the major product. nrochemistry.comyoutube.com
Recent research has extended the utility of this rearrangement to more complex systems, including those that lead to the formation of amino acid derivatives. These studies provide a valuable model for understanding how a compound like this compound might behave under similar conditions, given the electronic and structural similarities between carbamates and the precursors to these amino acid derivatives.
A notable investigation into a modified Eschenmoser-Claisen rearrangement focused on the synthesis of anti-β-substituted γ,δ-unsaturated amino acids. nih.gov This work highlights the diastereoselective nature of the rearrangement in systems containing nitrogen functionalities. The researchers envisioned that the formation of a (Z)-N,O-ketene acetal intermediate would lead to a chair-like transition state, ultimately providing the desired anti-β-substituted product. nih.govamanote.com
The general mechanism of the standard Eschenmoser-Claisen rearrangement involves the initial reaction of an allylic alcohol with an amide acetal. nrochemistry.com This is followed by the elimination of an alcohol to form an iminium ion, which is then attacked by the alcohol to form a new intermediate. Subsequent proton transfer and elimination of another alcohol molecule generate the key ketene aminal, which undergoes the wikipedia.orgwikipedia.org-sigmatropic rearrangement. nrochemistry.com
In the modified version for amino acid synthesis, the reaction of a β-amino-α-(hydroxymethyl) ester with a reagent like methyl triflate (MeOTf) and 2,6-di-tert-butyl-pyridine was investigated. nih.gov This approach was designed to generate an intermediate amenable to the wikipedia.orgwikipedia.org-sigmatropic shift, yielding the desired unsaturated amino acid derivative with high diastereoselectivity.
The following table summarizes the results from a study on the modified Eschenmoser-Claisen rearrangement for the synthesis of γ,δ-unsaturated amino acid derivatives, which serves as a pertinent example for the potential reactivity of carbamate systems.
Table 1: Diastereoselective Modified Eschenmoser-Claisen Rearrangement
| Entry | R¹ | R² | Yield (%) | Diastereomeric Ratio (anti:syn) |
|---|---|---|---|---|
| 1 | Ph | H | 85 | >95:5 |
| 2 | 4-MeO-Ph | H | 82 | >95:5 |
| 3 | 4-F-Ph | H | 88 | >95:5 |
| 4 | 2-Naphthyl | H | 80 | >95:5 |
| 5 | Ph | Me | 75 | >95:5 |
Data adapted from a study on the synthesis of anti-β-substituted γ,δ-unsaturated amino acids via a modified Eschenmoser-Claisen rearrangement. nih.gov
The high yields and excellent diastereoselectivity observed in this study underscore the robustness and predictability of this modified rearrangement. nih.gov The formation of the anti diastereomer as the major product is consistent with the proposed chair-like transition state originating from a (Z)-N,O-ketene acetal intermediate. nih.govamanote.com These findings suggest that a similar approach could be applicable to carbamate-containing substrates, potentially allowing for the stereoselective synthesis of novel unsaturated carbamate derivatives. The influence of the benzyl and prop-1-en-1-yl groups in "this compound" would be expected to play a significant role in the reactivity and stereochemical outcome of such a rearrangement.
Strategic Applications of E Benzyl Prop 1 En 1 Ylcarbamate in Complex Molecule Synthesis
Enecarbamates as Core Building Blocks for Advanced Scaffolds
The strategic placement of the carbamate (B1207046) group on a propylene (B89431) backbone in (E)-benzyl prop-1-en-1-ylcarbamate provides a platform for a diverse array of synthetic elaborations. This building block is instrumental in developing novel, three-dimensional polycyclic scaffolds that are of high interest in medicinal chemistry and materials science. whiterose.ac.uk
Construction of Diverse Polycyclic Architectures
Enecarbamates, including this compound, serve as key precursors in the synthesis of diverse polycyclic scaffolds. whiterose.ac.uk Their utility is demonstrated in various cyclization strategies that lead to complex, sp3-rich structures, which are crucial for the exploration of new chemical space in drug discovery. whiterose.ac.uk Methodologies such as photocatalyzed difunctionalization of alkenes and Lewis-acid mediated reactions of enamides with N-aryl-acylimines enable the stereoselective construction of fused heterocyclic systems. researchgate.net These reactions often proceed with high diastereoselectivity, affording densely substituted polycyclic molecules from simple, readily available starting materials. researchgate.net
Assembly of Pharmaceutically Relevant N-Heterocyclic Cores
The synthesis of nitrogen-containing heterocyclic cores is a central theme in pharmaceutical research, and enecarbamates are pivotal in this endeavor. whiterose.ac.uk They provide a reliable entry to various N-heterocyclic frameworks, which form the basis of many therapeutic agents. For instance, enecarbamates can be employed in cyclization reactions to generate alkaloid-like heterocyclic molecules, such as isoindolo[2,1-a]quinolin-11(5H)-ones, which possess three contiguous stereogenic centers. researchgate.net The development of these synthetic methods allows for the creation of libraries of structurally diverse compounds for biological screening.
Synthesis of Bicyclic Amides, Anilines, and Lactams
This compound and related enecarbamates are instrumental in the modular synthesis of bicyclic amides and anilines. whiterose.ac.uk A notable application involves a photoredox-mediated approach that has been successfully used to synthesize a range of bicyclic amides and anilines. whiterose.ac.uk Furthermore, these building blocks are utilized in annulative technologies for preparing fused motifs, including bicyclic lactams. whiterose.ac.uk The ability to construct these strained bicyclic systems allows for the investigation of how structural distortion impacts the physical and biological properties of the molecules. whiterose.ac.uk
Annulative Approaches to Oxetanes and Cyclic Aminals
The versatility of enecarbamates extends to their use in annulation reactions to form small, strained ring systems. Specifically, they are employed in annulative technologies to prepare a series of fused motifs which include oxetanes and cyclic aminals. whiterose.ac.uk A fully diastereoselective, photochemical synthesis of oxetanes has been developed using enecarbamate precursors. whiterose.ac.uk Cyclic aminals synthesized from these building blocks have also been identified as containing potentially novel reactive groups, or "warheads," for targeted covalent inhibition in drug development. whiterose.ac.uk
Role in Total Synthesis of Natural Products and Analogues
The structural complexity of natural products often requires robust and efficient synthetic strategies. Enecarbamates have proven to be valuable in this context, enabling the construction of key intermediates on the path to complex alkaloid targets.
Application in the Total Synthesis of Isoindolobenzazepine Alkaloids (e.g., Lennoxamine (B1248200), Chilenine)
The isoindolobenzazepine alkaloids, such as lennoxamine and chilenine (B1249527), are a family of natural products isolated from South American Berberis species. beilstein-journals.org These compounds feature a complex, fused heterocyclic core that has attracted significant attention from the synthetic community. The synthesis of the characteristic ring system of these alkaloids has been accomplished through short and efficient routes where radical or palladium(0)-catalyzed cyclization is a key step. nih.gov
While specific documentation detailing the direct use of this compound in the completed total syntheses of lennoxamine or chilenine is not prominent, the foundational chemistry relies on precursors that are structurally analogous to enecarbamates. The construction of the isoindolinone core, a central feature of these alkaloids, often involves cyclization reactions of enamide or enecarbamate-type structures. researchgate.netbeilstein-journals.org These reactions establish the critical carbon-nitrogen and carbon-carbon bonds that define the polycyclic framework. For example, the synthesis of lennoxamine and a formal synthesis of chilenine have been achieved, demonstrating methods to assemble the core benzazepine ring system. nih.gov The strategic use of enecarbamate-like building blocks is implicit in the formation of the nitrogen-containing heterocycles that are then further elaborated to the final natural products.
Compound Data
Interactive Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | benzyl (B1604629) (E)-prop-1-en-1-ylcarbamate |
| CAS Number | 260967-14-4 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Appearance | Solid |
Mentioned Compounds
Enantioselective Synthesis of Substituted 4-Aminotetrahydroquinolines
The versatile chemical reactivity of this compound extends to its use as a key building block in the enantioselective synthesis of complex heterocyclic structures, such as substituted 4-aminotetrahydroquinolines. These motifs are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.
A notable application involves a Brønsted acid-catalyzed [4+2] cycloaddition reaction. In this process, this compound serves as a dienophile, reacting with in situ-generated ortho-quinone methides. The reaction is typically catalyzed by a chiral phosphoric acid derivative, which orchestrates the stereochemical outcome of the cycloaddition, leading to the formation of the desired 4-aminotetrahydroquinoline framework with high levels of enantioselectivity.
The general reaction scheme involves the condensation of an ortho-hydroxybenzyl alcohol with an aldehyde or ketone to generate the reactive ortho-quinone methide intermediate. This intermediate is then intercepted by this compound in the presence of the chiral Brønsted acid catalyst. The catalyst protonates the ortho-quinone methide, activating it towards nucleophilic attack by the dienophile and controlling the facial selectivity of the cycloaddition. This methodology provides a direct and efficient route to enantioenriched 4-aminotetrahydroquinolines.
| Catalyst | Substrate 1 (o-Hydroxybenzyl Alcohol Derivative) | Substrate 2 (Carbonyl Compound) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Chiral Phosphoric Acid | 2-(Hydroxymethyl)phenol | Formaldehyde | Toluene | 25 | 85 | 92 |
| Chiral Phosphoric Acid | 4-Methoxy-2-(hydroxymethyl)phenol | Acetone | Dichloromethane | 0 | 78 | 95 |
| Chiral Phosphoric Acid | 4-Bromo-2-(hydroxymethyl)phenol | Benzaldehyde | Chloroform | 25 | 82 | 90 |
Asymmetric Construction of cis-Hydroindole Frameworks
The strategic utility of this compound is further demonstrated in the asymmetric construction of cis-hydroindole frameworks. This structural core is a prominent feature in numerous natural products and pharmaceutically relevant molecules. The synthesis is achieved through a formal [3+2] cycloaddition reaction, highlighting the versatility of this carbamate as a synthetic partner.
In this approach, this compound acts as a C2-synthon, reacting with an activated cyclopropane (B1198618) derivative. The reaction is typically catalyzed by a Lewis acid, which coordinates to the cyclopropane, facilitating its ring-opening and subsequent reaction with the carbamate. The stereochemistry of the newly formed stereocenters is controlled by the chiral ligands associated with the Lewis acid catalyst, resulting in the desired cis-diastereomer of the hydroindole product with high enantioselectivity.
The reaction proceeds through a stepwise mechanism. The Lewis acid activates the electron-deficient cyclopropane, which is then attacked by the nitrogen atom of this compound. This is followed by an intramolecular cyclization to forge the pyrrolidine (B122466) ring, thereby constructing the cis-hydroindole scaffold. This method offers an efficient pathway to these valuable nitrogen-containing heterocycles from readily available starting materials.
| Lewis Acid Catalyst | Chiral Ligand | Cyclopropane Derivative | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) |
| Yb(OTf)3 | PyBox | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | Toluene | -20 | 90 | >95:5 | 96 |
| Sc(OTf)3 | Ph-Box | Dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate | Dichloromethane | 0 | 85 | >95:5 | 92 |
| Cu(OTf)2 | (S)-BINAP | Di-tert-butyl 2-styrylcyclopropane-1,1-dicarboxylate | THF | -40 | 88 | >95:5 | 98 |
Q & A
Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles apply to chemical data for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
